molecular formula C6H3F2N3 B1280675 2-azido-1,3-difluorobenzene CAS No. 102284-85-5

2-azido-1,3-difluorobenzene

Cat. No.: B1280675
CAS No.: 102284-85-5
M. Wt: 155.1 g/mol
InChI Key: XPVKWBQVANKPLZ-UHFFFAOYSA-N
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Description

2-azido-1,3-difluorobenzene: is an organic compound characterized by the presence of an azido group (-N₃) and two fluorine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where a suitable precursor, such as 2-chloro-1,3-difluorobenzene, reacts with sodium azide (NaN₃) under controlled conditions . The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: While specific industrial production methods for 2-azido-1,3-difluorobenzene are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-azido-1,3-difluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN₃) in DMF.

    Reduction: Hydrogenation catalysts or reducing agents like lithium aluminum hydride (LiAlH₄).

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄).

Major Products:

    Triazoles: Formed through cycloaddition reactions.

    Amines: Resulting from the reduction of the azido group.

    Oxidized Fluorinated Compounds: Formed through oxidative processes.

Scientific Research Applications

2-azido-1,3-difluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-azido-1,3-difluorobenzene primarily involves the reactivity of the azido group. Upon activation, the azido group can form highly reactive nitrenes, which can insert into various chemical bonds, leading to the formation of new compounds. The fluorine atoms influence the electronic properties of the benzene ring, affecting the compound’s reactivity and stability .

Comparison with Similar Compounds

Uniqueness: 2-azido-1,3-difluorobenzene is unique due to the combination of the azido group and fluorine atoms on the benzene ring. This combination imparts distinct electronic and reactive properties, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

2-azido-1,3-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2N3/c7-4-2-1-3-5(8)6(4)10-11-9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPVKWBQVANKPLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)N=[N+]=[N-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70468850
Record name Benzene, 2-azido-1,3-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102284-85-5
Record name Benzene, 2-azido-1,3-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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